Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II): is a complex organometallic compound with the molecular formula C₁₇H₃₈ClNOP₂Ru and a molecular weight of 470.96 g/mol . It is typically found as an off-white solid and is known for its catalytic properties in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) is the methanol reforming process . This compound is a well-known Ru-pincer complex that plays a crucial role in catalyzing this process .
Mode of Action
Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) interacts with its target by catalyzing the final step of the methanol reforming process . . The addition of a second complex, having a methylated backbone in the pincer-ligand, can overcome these limitations .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the methanol reforming process . The compound’s interaction with this pathway results in the reforming of methanol, a process crucial in various industrial applications.
Result of Action
The molecular and cellular effects of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II)'s action primarily involve the enhancement of the methanol reforming process . By catalyzing the final step of this process, the compound plays a crucial role in the efficient reforming of methanol.
Action Environment
The action, efficacy, and stability of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) can be influenced by various environmental factors. For instance, the compound is known to be air sensitive . Furthermore, the compound’s catalytic activity in the methanol reforming process can be enhanced by the presence of certain hydroxides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) involves the reaction of ruthenium precursors with bis(2-di-i-propylphosphinoethyl)amine ligands under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and contamination. The process may involve the use of solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental and catalytic applications. The production process involves careful control of temperature, pressure, and reaction time to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: Ligand substitution reactions can occur, where the ligands attached to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands, carbon monoxide, or halides under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while reduction can produce ruthenium(0) species .
Scientific Research Applications
Chemistry: Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) is widely used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions. Its ability to facilitate these reactions under mild conditions makes it valuable in synthetic chemistry .
Biology and Medicine: Its catalytic properties are explored for the activation of small molecules relevant to biological processes .
Industry: The compound’s catalytic properties are also utilized in industrial processes, particularly in the production of fine chemicals and pharmaceuticals. Its ability to catalyze reactions with high selectivity and efficiency makes it a valuable tool in industrial chemistry .
Comparison with Similar Compounds
- Carbonylchlorohydrido[tris(2-di-i-propylphosphinoethyl)amine]ruthenium(II)
- Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]osmium(II)
- Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(II)
Uniqueness: Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) is unique due to its specific ligand environment and the resulting electronic and steric properties. These properties influence its catalytic activity and selectivity, making it distinct from similar compounds with different metal centers or ligand arrangements .
Properties
IUPAC Name |
carbon monoxide;chloro(hydrido)ruthenium;2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H37NP2.CO.ClH.Ru.H/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8;1-2;;;/h13-17H,9-12H2,1-8H3;;1H;;/q;;;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKRFINIPYEROV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.[C-]#[O+].Cl[RuH] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38ClNOP2Ru |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.